2,6-Diiodo-4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenyl acetate
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Overview
Description
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C18H11I2NO4. This compound is characterized by the presence of iodine atoms at the 2 and 6 positions of the phenyl ring, an oxazole ring, and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate typically involves the iodination of a phenyl ring followed by the formation of the oxazole ring. One common method involves the use of diacetoxyiodobenzene for the iodination process . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct placement of iodine atoms.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and cost-effective. This method allows for the simultaneous iodination and formation of the oxazole ring, reducing the number of steps and increasing the overall yield .
Chemical Reactions Analysis
Types of Reactions
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl acetate group.
Substitution: The iodine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include diacetoxyiodobenzene for iodination, reducing agents like sodium borohydride for reduction, and various oxidizing agents for oxidation reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can produce a variety of functionalized phenyl acetates .
Scientific Research Applications
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The iodine atoms and the oxazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-diiododiaryl ethers: These compounds share the diiodo substitution pattern but differ in the presence of an ether linkage instead of an oxazole ring.
Phenyl oxazole derivatives: Compounds with similar oxazole rings but different substituents on the phenyl ring.
Uniqueness
2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate is unique due to its combination of iodine atoms, oxazole ring, and acetate group. This combination imparts specific chemical properties that make it valuable in various research applications .
Properties
CAS No. |
15398-26-2 |
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Molecular Formula |
C18H11I2NO4 |
Molecular Weight |
559.1 g/mol |
IUPAC Name |
[2,6-diiodo-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C18H11I2NO4/c1-10(22)24-16-13(19)7-11(8-14(16)20)9-15-18(23)25-17(21-15)12-5-3-2-4-6-12/h2-9H,1H3/b15-9+ |
InChI Key |
XUDHKBJBEBVICB-OQLLNIDSSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1I)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)I |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=CC=C3)I |
Origin of Product |
United States |
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